1-(3,5-dichlorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(3,5-dichlorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a triazole moiety, and dichlorophenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dichlorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of bases, solvents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dichlorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-(3,5-dichlorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The triazole moiety, in particular, is known to form hydrogen bonds and dipole interactions with biological receptors, which can modulate their activity. The compound may also inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole moiety.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, also containing a triazole group.
Flupoxam: An herbicide with a triazole moiety.
Uniqueness
1-(3,5-dichlorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, a triazole moiety, and dichlorophenyl and phenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C20H17Cl2N5O2 |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H17Cl2N5O2/c21-15-6-16(22)8-18(7-15)27-10-14(5-19(27)28)20(29)25-17-3-1-13(2-4-17)9-26-12-23-11-24-26/h1-4,6-8,11-12,14H,5,9-10H2,(H,25,29) |
InChI Key |
MGHBRAOITBINNS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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